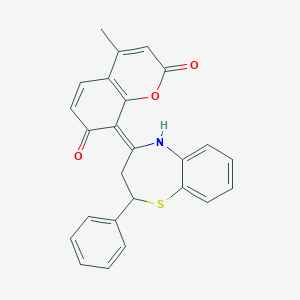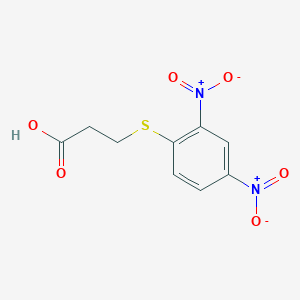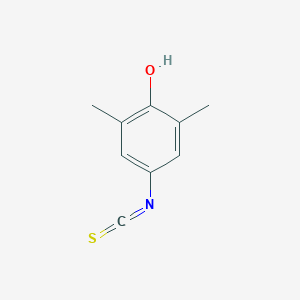![molecular formula C23H21BrIN3O4 B304766 N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide](/img/structure/B304766.png)
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, also known as BIEIH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide is complex and involves multiple pathways and targets. Studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can inhibit the activity of enzymes such as caspase-3 and matrix metalloproteinases, which are involved in cell death and tissue remodeling, respectively. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can also modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell migration and invasion, and modulation of the immune response. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has also been shown to have anti-inflammatory and anti-microbial effects, making it a promising therapeutic agent for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using relatively simple methods and is relatively stable under normal laboratory conditions. However, N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be difficult to purify and may have low solubility in certain solvents. Additionally, N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be toxic to normal cells at high concentrations, making it important to use appropriate safety precautions when working with the compound.
Orientations Futures
There are several future directions for research on N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, including further studies on its mechanism of action and potential therapeutic applications. One area of interest is the use of N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide as a combination therapy with other anti-cancer agents, as studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can enhance the efficacy of certain chemotherapeutic drugs. Other areas of interest include the development of novel synthetic methods for N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide and the exploration of its potential use as an anti-inflammatory and anti-microbial agent.
Conclusion:
In conclusion, N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, or N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, is a promising chemical compound that has gained significant attention in the field of scientific research. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been synthesized using various methods and has been studied extensively for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and future directions for research. While there are several advantages and limitations to working with N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide in the lab, the compound has the potential to be a valuable tool for the development of novel therapies for a variety of conditions.
Méthodes De Synthèse
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with 2-(2-bromoethoxy)ethanol to form 2-(4-bromophenoxy)ethanol, which is then reacted with 3-ethoxy-5-iodobenzaldehyde to form the Schiff base. The Schiff base is then reacted with isonicotinohydrazide to form N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide. Other methods involve the use of different reagents and solvents.
Applications De Recherche Scientifique
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been studied extensively for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.
Propriétés
Nom du produit |
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide |
|---|---|
Formule moléculaire |
C23H21BrIN3O4 |
Poids moléculaire |
610.2 g/mol |
Nom IUPAC |
N-[(E)-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodophenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21BrIN3O4/c1-2-30-21-14-16(15-27-28-23(29)17-7-9-26-10-8-17)13-20(25)22(21)32-12-11-31-19-5-3-18(24)4-6-19/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
Clé InChI |
XQDKUKGHMOWUFY-JFLMPSFJSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)

![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)

![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)


![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)